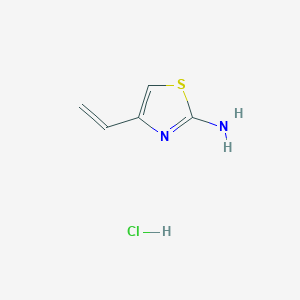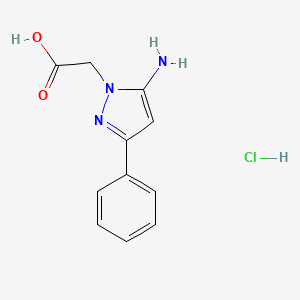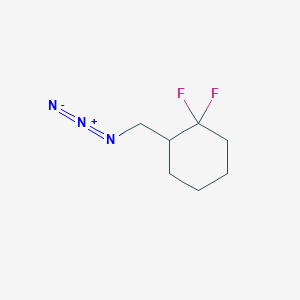
2-(Azidomethyl)-1,1-difluorocyclohexane
Vue d'ensemble
Description
Azide-modified compounds are important building blocks for various chemical reactions . They are often used in click chemistry, a type of chemical reaction that joins small units together to form a larger structure .
Synthesis Analysis
The synthesis of azide-modified compounds can be complex and requires specific conditions . For instance, azide-modified nucleosides are synthesized using various methods, and the azido functionality can be introduced into both the sugar and the nucleobase .Molecular Structure Analysis
The molecular structure of azide-modified compounds is determined by the specific arrangement of atoms and the presence of the azide group . The azide group is essential for click reactions .Chemical Reactions Analysis
Azide-modified compounds participate in a variety of chemical reactions . One of the most common is the azide-alkyne cycloaddition, which is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Physical And Chemical Properties Analysis
The physical and chemical properties of azide-modified compounds can vary widely depending on their specific structure . These properties can include hardness, topography, and hydrophilicity .Applications De Recherche Scientifique
Conformational Analysis
Conformational Preferences and Solvent Effects : Studies have revealed the conformational preferences of closely related compounds like 1,2-difluorocyclohexane and 1,4-difluorocyclohexane, exploring the energy differences between diaxial and diequatorial conformers in various solvents (Wiberg, Hinz, Jarret, & Aubrecht, 2005).
NMR Spectroscopy in Conformational Studies : Fluorine NMR spectra have been utilized to understand the conformational isomerization of similar molecules, like 1,1-difluorocyclohexane, offering insights into the dynamics of these processes (Jonas, Allerhand, & Gutowsky, 1965).
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research on the synthesis of perfluoro-2-azido-1-azacyclohexene shows methodologies relevant to the preparation of azido-substituted cyclohexanes, which could be extrapolated to the synthesis of 2-(Azidomethyl)-1,1-difluorocyclohexane (Bailey & Banks, 1984).
Analysis of Fluorinated Cyclohexanes : Investigations into the nuclear magnetic resonance spectroscopy of similar compounds like gem-difluoro-1,1,3,3-tetramethylcyclohexanes offer insights into the electronic and structural properties of fluorinated cyclohexanes (Doddrell et al., 1970).
Potential Applications
Role in Organic Synthesis : The use of azidomethyl groups in nucleosides as a protecting group suggests potential applications of this compound in the synthesis and modification of biologically relevant molecules (Wada, Ohkubo, Mochizuki, & Sekine, 2001).
Metal Coordination and Complex Formation : Studies on platinum and palladium coordination with azidomethyl-substituted ligands demonstrate the potential of this compound in forming metal complexes, which could be significant in catalysis or material science (Basato et al., 2004).
Mécanisme D'action
Target of Action
Azido compounds are known to be highly reactive and can interact with various biological targets .
Mode of Action
Azido compounds are generally known for their reactivity, which allows them to interact with a variety of biological targets .
Biochemical Pathways
It’s important to note that the impact of a compound on biochemical pathways depends on its interaction with its targets, which can lead to changes in cellular processes .
Pharmacokinetics
Pharmacokinetics is crucial in determining the onset, duration, and intensity of a drug’s effect .
Result of Action
It’s known that azido impurities can be mutagenic, leading to dna damage and potentially increasing the risk of cancer .
Action Environment
The action, efficacy, and stability of 2-(Azidomethyl)-1,1-difluorocyclohexane can be influenced by various environmental factors. For instance, the presence of azido impurities in pharmaceutical products has led to recalls due to the potential risk they pose .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azidomethyl)-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-2-1-3-6(7)5-11-12-10/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYSHBCFIKWMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)
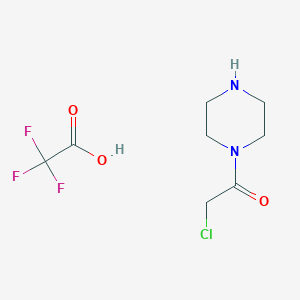
![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)
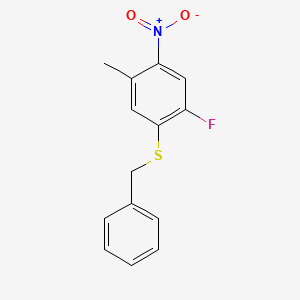
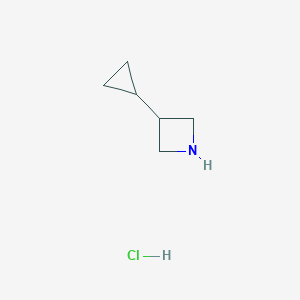
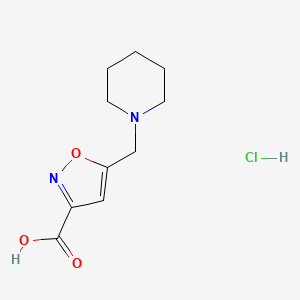
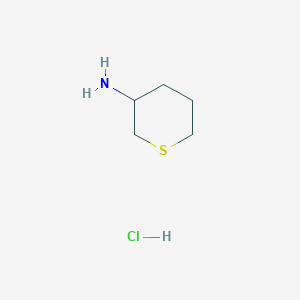


![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)
